molecular formula C13H15NO2 B171313 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one CAS No. 128773-74-0

1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one

Cat. No. B171313
M. Wt: 217.26 g/mol
InChI Key: IMDWPWYJVWBITN-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is partially saturated (meaning it contains some single bonds in addition to the usual double bonds found in aromatic rings like pyridine). The “4-Methoxybenzyl” portion of the name suggests a benzene ring (a six-membered ring of carbon atoms) with a methoxy group (O-CH3) and a benzyl group (C6H5CH2-) attached .


Synthesis Analysis

The synthesis of such complex organic molecules typically involves multiple steps, each requiring specific reagents and reaction conditions . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis for this compound.


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This technique can provide detailed information about the types and numbers of atoms in the molecule, as well as their connectivity .


Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques . These might include measurements of its melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .

Scientific Research Applications

Antihistaminic Action

  • A derivative of 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one demonstrated promising bronchorelaxant effects in histamine-contracted guinea pig tracheal chain, suggesting potential antihistaminic applications (Genç, Yılmaz, Ilhan, & Karagoz, 2013).

Asymmetric Synthesis in Pharmaceutical Production

Molecular and Crystal Structure Studies

  • Research has been conducted on the crystal and molecular structure of related compounds, providing insights into their chemical behavior and interaction (Zugenmaier, 2013).

Use in Oligoribonucleotide Synthesis

  • The 4-methoxybenzyl group, a related component, has been used as a new protecting group in the synthesis of oligoribonucleotides, showing potential in genetic and biochemical research (Takaku & Kamaike, 1982).

Biomimetic Reactivity and Catalysis

Computational Chemistry Applications

  • The compound has been a subject of various computational chemistry studies, offering insights into its theoretical properties, which are crucial for drug design and material science (Boy, Kotan, & Yuksek, 2022).

Spectroscopic Analysis

  • Spectroscopic analysis of derivatives provides valuable information for the development of new materials with specific electronic and optical properties (Beytur & Avinca, 2021).

Safety And Hazards

The safety and hazards associated with a compound like this would depend on its exact structure and properties . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on a compound like this would likely depend on its properties and potential applications . For example, if it shows promising biological activity, it might be studied further as a potential pharmaceutical compound .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-12-7-5-11(6-8-12)10-14-9-3-2-4-13(14)15/h2,4-8H,3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDWPWYJVWBITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561694
Record name 1-[(4-Methoxyphenyl)methyl]-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one

CAS RN

128773-74-0
Record name 1-[(4-Methoxyphenyl)methyl]-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one
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Reactant of Route 6
1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one

Citations

For This Compound
2
Citations
LY Vázquez-Amaya, L Quintero… - The Journal of …, 2020 - ACS Publications
Starting from 3-hydroxy piperidines, a novel transition-metal-free strategy to 5-hydroxy-5,6-dihydro-2(1H)pyridones is reported. This unprecedented approach, which provides a practical…
Number of citations: 6 pubs.acs.org
BG Wei, J Chen, PQ Huang - Tetrahedron, 2006 - Elsevier
A new approach to 2-epi-deoxoprosopinine , 1-deoxygulonojirimycin , and l-gulono-1,5-lactam was described. The C-2 hydroxymethyl group was introduced regioselectively using SmI …
Number of citations: 43 www.sciencedirect.com

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